molecular formula C10H9ClN2O B2906863 3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 2279121-96-7

3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole

Cat. No.: B2906863
CAS No.: 2279121-96-7
M. Wt: 208.65
InChI Key: MQSBBGKBNDVGPV-UHFFFAOYSA-N
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Description

3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the chloromethyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(chloromethyl)benzohydrazide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)phenylboronic acid
  • 3-(Chloromethyl)phenylisoxazole
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-[3-(chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-12-10(13-14-7)9-4-2-3-8(5-9)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSBBGKBNDVGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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